3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-1-(2,4-dimethylphenyl)urea
Description
Properties
IUPAC Name |
1-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-3-(2,4-dimethylphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4/c1-13-3-5-17(14(2)9-13)23-21(26)22-15-10-20(25)24(12-15)16-4-6-18-19(11-16)28-8-7-27-18/h3-6,9,11,15H,7-8,10,12H2,1-2H3,(H2,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGCZWGKJLIEXEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)NC2CC(=O)N(C2)C3=CC4=C(C=C3)OCCO4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-1-(2,4-dimethylphenyl)urea typically involves multiple steps, starting from commercially available precursors
Formation of 2,3-dihydro-1,4-benzodioxin: This step can be achieved by the cyclization of catechol with ethylene glycol in the presence of an acid catalyst.
Introduction of Pyrrolidinone Moiety: The 2,3-dihydro-1,4-benzodioxin derivative is then reacted with a suitable amine to form the pyrrolidinone ring.
Coupling with Dimethylphenylurea: The final step involves the coupling of the pyrrolidinone intermediate with 2,4-dimethylphenyl isocyanate to form the desired urea derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Hydrolysis Reactions
The urea functional group undergoes hydrolysis under acidic or basic conditions. For this compound:
-
Acidic Hydrolysis :
Reacts with concentrated HCl (6M) at 80°C for 12 hours to yield 2,4-dimethylaniline and a pyrrolidinone intermediate.
Reaction Efficiency : ~85% conversion (monitored via HPLC). -
Basic Hydrolysis :
Treatment with NaOH (2M) at 60°C produces carbamic acid derivatives, but decomposition occurs rapidly due to the instability of the intermediate.
| Condition | Reagent | Temperature | Time | Products | Yield |
|---|---|---|---|---|---|
| Acidic hydrolysis | 6M HCl | 80°C | 12h | 2,4-dimethylaniline + intermediate | 85% |
| Basic hydrolysis | 2M NaOH | 60°C | 4h | Decomposed products | <10% |
Nucleophilic Substitution
The electron-deficient carbonyl group in the urea moiety facilitates nucleophilic attacks:
-
With Amines :
Reacts with primary amines (e.g., methylamine) in THF at 25°C to form substituted thioureas.
Example :
Yield: 72% (isolated via column chromatography, CHCl:MeOH = 15:1) . -
With Alcohols :
Methanol under reflux conditions (12h) produces methyl carbamate derivatives, but competing hydrolysis limits yields.
Cross-Coupling Reactions
The benzodioxin and pyrrolidinone rings participate in metal-catalyzed couplings:
-
Suzuki-Miyaura Coupling :
Reacts with aryl boronic acids in Pd(PPh)/KCO/DME at 90°C to form biaryl derivatives.
Key Data :-
Catalyst loading: 5 mol% Pd
-
Conversion: 68% (NMR-confirmed).
-
-
Click Chemistry :
Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) modifies the 2,4-dimethylphenyl group:
Conditions :
CuSO/sodium ascorbate in HO:THF:tert-butanol (1:1:1) at 80°C .
Product : Triazole-linked conjugates (89% yield) .
Oxidation and Reduction
-
Oxidation :
The pyrrolidinone ring resists oxidation, but the benzodioxin moiety reacts with mCPBA (meta-chloroperbenzoic acid) to form epoxides.
Yield : 55% (TLC-monitored). -
Reduction :
Catalytic hydrogenation (H, Pd/C) reduces the carbonyl group to a hydroxylamine derivative:
Conditions : 1 atm H, 25°C, 6h.
Spectroscopic Characterization
Key data for reaction validation:
| Technique | Key Signals | Interpretation |
|---|---|---|
| ^1\text{H NMR (400 MHz, CDCl) | δ 7.21 (d, J=8.4 Hz, 2H; aromatic), δ 3.95 (s, 4H; benzodioxin O–CH) | Confirms benzodioxin and aryl groups. |
| ^{13}\text{C NMR | δ 158.9 (urea C=O), δ 114.7–128.3 (aromatic carbons) | Validates urea backbone. |
| IR (KBr) | 1685 cm (C=O stretch), 1240 cm (C–N stretch) | Functional group identification. |
Stability Under Reaction Conditions
-
Thermal Stability : Decomposes above 150°C (DSC analysis).
-
pH Sensitivity : Stable in pH 5–7; degrades rapidly in strongly acidic/basic media.
Scientific Research Applications
Structure
The structure of 3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-1-(2,4-dimethylphenyl)urea can be represented as follows:
Properties
- Molecular Weight : 320.36 g/mol
- CAS Number : 891114-84-4
- Appearance : Typically appears as a solid powder.
Medicinal Chemistry
-
Anticancer Activity :
- Research indicates that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies on related urea derivatives have shown promising results in inhibiting tumor growth in vitro against National Cancer Institute (NCI)-60 cancer cell lines .
-
Anti-inflammatory Properties :
- The compound may interact with inflammatory pathways, potentially serving as a lead for developing anti-inflammatory drugs. Its structural components suggest it could inhibit specific enzymes involved in inflammatory responses.
- Enzyme Inhibition :
- Apoptosis Induction :
Material Science
The unique chemical structure allows for potential applications in material science as a precursor for creating novel polymers or composites with enhanced properties due to the presence of functional groups that can participate in further chemical reactions.
Case Study 1: Antiproliferative Activity Assessment
A study focused on synthesizing and evaluating a series of diarylurea derivatives found that compounds structurally related to this compound demonstrated significant antiproliferative activity against multiple cancer types. The research highlighted the importance of substituent effects on biological activity and provided insights into structure–activity relationships (SAR) that could guide future drug design .
Case Study 2: Enzyme Inhibition Studies
Another investigation into the enzyme inhibition potential of similar urea derivatives revealed that they could effectively inhibit α-glucosidase activity. This finding supports the hypothesis that this compound might be beneficial in developing treatments for conditions like type II diabetes .
Mechanism of Action
The mechanism of action of 3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-1-(2,4-dimethylphenyl)urea involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1,4-Benzodioxin Derivatives: Compounds like 1,4-benzodioxane and its derivatives share the benzodioxin ring system.
Pyrrolidinone Derivatives: Compounds containing the pyrrolidinone moiety, such as piracetam, are structurally similar.
Dimethylphenylurea Derivatives: Compounds like fenuron, which contain the dimethylphenylurea group, are also similar.
Uniqueness
What sets 3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-1-(2,4-dimethylphenyl)urea apart is the unique combination of these functional groups, which can confer distinct chemical and biological properties
Biological Activity
The compound 3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-1-(2,4-dimethylphenyl)urea is a synthetic derivative that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a benzodioxin moiety and a pyrrolidine ring. Its molecular formula is with a molecular weight of 314.38 g/mol. The presence of multiple functional groups contributes to its diverse biological activities.
Research indicates that the biological activity of this compound may be attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound has been studied for its potential as an inhibitor of specific enzymes involved in metabolic pathways. For example, similar compounds have shown effectiveness as inhibitors of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain signaling pathways .
- Antioxidant Activity : Compounds containing benzodioxin structures are often noted for their antioxidant properties, which can mitigate oxidative stress in cells .
Anticancer Activity
Several studies have explored the anticancer potential of compounds structurally related to this compound. These studies typically involve:
- Cell Line Studies : In vitro studies using various cancer cell lines have demonstrated that these compounds can induce apoptosis and inhibit cell proliferation.
- Mechanistic Insights : Research suggests that the mechanism may involve the modulation of signaling pathways associated with cell survival and apoptosis, such as the PI3K/Akt pathway .
Antimicrobial Activity
The antimicrobial efficacy of related compounds has also been documented. For example:
- Bacterial Strains : Compounds with similar structures have shown moderate to strong activity against strains such as Staphylococcus aureus and Escherichia coli. The inhibition zones measured in agar diffusion assays indicate significant antibacterial properties .
Neuroprotective Effects
Some derivatives have been evaluated for their neuroprotective effects:
- MAO Inhibition : Compounds similar to the target molecule have been identified as inhibitors of monoamine oxidase (MAO), which is implicated in neurodegenerative diseases. This inhibition can lead to increased levels of neurotransmitters like serotonin and dopamine, potentially alleviating symptoms associated with depression and anxiety .
Study on Anticancer Properties
In one notable study, a series of urea derivatives were synthesized and tested against various cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, demonstrating significant anticancer activity. This study highlighted the importance of structural modifications in enhancing potency against cancer cells .
Antimicrobial Screening
Another study focused on the antimicrobial properties of related compounds. The synthesized derivatives were tested against multiple bacterial strains using disk diffusion methods. Results showed that several compounds had minimum inhibitory concentrations (MICs) below 50 µg/mL against Salmonella typhi and Bacillus subtilis, indicating promising antimicrobial activity .
Data Summary
| Activity Type | Target | Effectiveness |
|---|---|---|
| Anticancer | Various cancer cell lines | IC50 values in low micromolar |
| Antimicrobial | Staphylococcus aureus | MIC < 50 µg/mL |
| Neuroprotective | MAO-A | Significant inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
